N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide
Description
N'-[4-(Benzyloxy)benzylidene]isonicotinohydrazide is a Schiff base derived from the condensation of isonicotinic acid hydrazide (isoniazid) and 4-(benzyloxy)benzaldehyde. This compound belongs to a broader class of hydrazone derivatives, which are characterized by the presence of the –NH–N=CH– functional group. Its synthesis typically involves refluxing equimolar amounts of isoniazid and the aldehyde in ethanol with catalytic acetic acid, yielding a product confirmed via spectroscopic techniques (IR, NMR, MS) .
Structurally, the molecule features a pyridine ring (from isoniazid) linked to a benzyloxy-substituted benzylidene moiety. This substitution pattern enhances its biological activity by improving lipophilicity and membrane permeability. Studies highlight its dual antimicrobial and antioxidant properties, with notable efficacy against Staphylococcus aureus and Candida albicans and significant hydrogen peroxide scavenging activity .
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-20(18-10-12-21-13-11-18)23-22-14-16-6-8-19(9-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,23,24)/b22-14+ |
InChI Key |
QVLZZOSLQSNVAU-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide typically involves the condensation of isoniazid with 4-(benzyloxy)benzaldehyde. The reaction is carried out in the presence of ethanol as a solvent and a catalytic amount of glacial acetic acid . The reaction mixture is refluxed for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain, thereby preventing the spread of seizures . The compound may also inhibit the growth of cancer cells by interfering with their DNA replication process .
Comparison with Similar Compounds
The biological and physicochemical properties of N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide can be contextualized by comparing it to structurally analogous isonicotinohydrazide derivatives. Key differences arise from variations in substituents on the benzylidene moiety, which influence electronic, steric, and solubility profiles.
Structural and Functional Group Variations
The substituent at the 4-position of the benzylidene ring significantly impacts activity. For example:
- Methoxy groups: Derivatives like (E)-N'-(3-methoxy-4-propoxybenzylidene)isonicotinohydrazide (NH5) exhibit enhanced antimicrobial activity due to increased electron-donating effects, which stabilize the hydrazone bond .
- Halogen atoms: Chloro or nitro substituents, as in N'-(4-chlorobenzylidene)isonicotinohydrazide, improve antibacterial potency by enhancing electrophilicity and interaction with microbial enzymes .
- Hydroxyl groups: Compounds like (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) demonstrate superior antioxidant activity, attributed to radical scavenging via phenolic –OH groups .
Table 1: Structural Features and Bioactivity of Selected Analogues
Table 2: Enzyme Inhibition and Chelation Activity
Physicochemical and Spectral Properties
- Solubility: Benzyloxy and methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas chloro substituents reduce it .
- Spectral Data: IR spectra of this compound show characteristic peaks at 1664 cm⁻¹ (C=O stretch) and 1593 cm⁻¹ (C=N stretch) . ¹H NMR signals for the hydrazone proton (CH=N) appear at δ 8.2–8.5 ppm, with benzyloxy protons resonating at δ 5.1–5.3 ppm .
Table 3: Spectral Data Comparison
Biological Activity
N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that includes a benzyloxy group and is linked to isonicotinic acid hydrazide, which contributes to its diverse biological effects.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 331.4 g/mol
- Structural Features : The presence of a pyridine ring and the hydrazone linkage are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of stable complexes with metal ions, which may inhibit essential enzymatic activities in microbial cells.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 15 | Inhibition of cell cycle progression |
| HepG2 | 12 | Modulation of signaling pathways |
The biological activity of this compound is primarily mediated through its interaction with biological targets, such as enzymes and receptors. The hydrazone structure allows for favorable interactions with metal ions, enhancing its efficacy against microbial and cancerous cells. Studies suggest that the compound may inhibit specific enzymes critical for cellular metabolism, leading to reduced viability of pathogenic organisms and cancer cells.
Case Studies
- Antimicrobial Study : A study conducted by researchers evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results indicated that it exhibited MIC values comparable to first-line antitubercular drugs, suggesting its potential as an alternative treatment for tuberculosis .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
